molecular formula C9H8ClN3 B1299852 4-chloro-5-phenyl-1H-pyrazol-3-amine CAS No. 50671-38-0

4-chloro-5-phenyl-1H-pyrazol-3-amine

Cat. No.: B1299852
CAS No.: 50671-38-0
M. Wt: 193.63 g/mol
InChI Key: IOIPSHYTEXGVBT-UHFFFAOYSA-N
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Description

4-chloro-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the 4th position and a phenyl group at the 5th position of the pyrazole ring, with an amine group at the 3rd position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound. Catalysts and solvents are chosen to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

4-chloro-5-phenyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

    5-Amino-4-chloro-3-phenylpyrazole: Similar structure but with an amino group at the 5th position.

    4-Chloro-3,5-diphenylpyrazole: Similar structure but with an additional phenyl group at the 3rd position.

Uniqueness: 4-chloro-5-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIPSHYTEXGVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357131
Record name 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50671-38-0
Record name 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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